7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core structure. This molecule features a 2-fluorophenyl group at position 7, a thiophen-2-yl substituent at position 2, and a carboxamide group linked to a 2-methoxyphenyl moiety. Triazolopyrimidines are widely studied for their applications in medicinal chemistry, including as kinase inhibitors, antimalarial agents, and anticancer candidates .
Properties
IUPAC Name |
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2S/c1-14-20(23(31)27-17-10-5-6-11-18(17)32-2)21(15-8-3-4-9-16(15)25)30-24(26-14)28-22(29-30)19-12-7-13-33-19/h3-13,21H,1-2H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXSGWYXIQZBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4F)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article compiles recent findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring fused with a pyrimidine moiety, along with various aromatic substituents. This structural diversity is believed to contribute significantly to its biological activity.
Chemical Formula
- Molecular Formula: C19H18F N5O2S
- Molecular Weight: 373.44 g/mol
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells.
Case Study: Anticancer Efficacy
A study evaluating the anti-proliferative effects of the compound showed an IC50 value of less than 25 µM against HepG-2 and MCF-7 cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | < 25 |
| MCF-7 | < 25 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been assessed for antimicrobial activity. Preliminary results indicate that it possesses notable efficacy against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
The compound was tested against several bacterial strains, demonstrating effective inhibition particularly against Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 15.0 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the fluorophenyl and methoxyphenyl groups is critical for enhancing its anticancer activity. Modifications in these substituents can lead to variations in potency.
Key Findings on SAR
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structural analogs differ primarily in substituent groups on the triazolo-pyrimidine core and the carboxamide side chain. Key examples include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy (electron-donating) or nitro (electron-withdrawing) substituents .
Physicochemical Properties
However, analogs from related studies exhibit the following trends:
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
